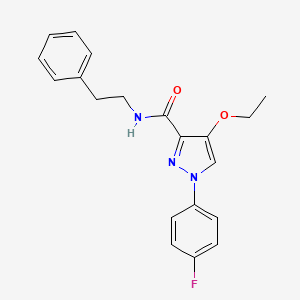

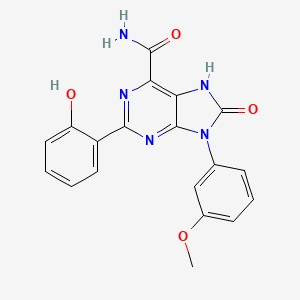

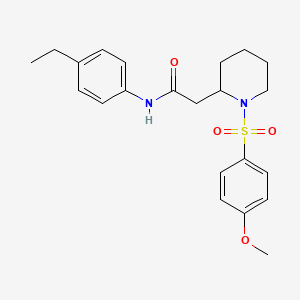

4-((4-((3-Methylbenzyl)sulfonyl)-1,4-thiazepan-3-yl)methyl)morpholine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Morpholine is a common component in many organic compounds. It’s a heterocyclic amine with the formula O(CH2CH2)2NH . The sulfonyl group is a functional group that consists of a sulfur atom bonded to two oxygen atoms and an organic moiety .

Synthesis Analysis

Morpholines can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . The sulfonyl group can be introduced through various methods, including the reaction of sulfonic acids with halogenated compounds .Molecular Structure Analysis

Morpholine is a six-membered ring with one oxygen and one nitrogen atom. The sulfonyl group consists of a sulfur atom double-bonded to two oxygen atoms and single-bonded to the organic moiety .Chemical Reactions Analysis

Morpholines can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, oxidations, and reductions . The sulfonyl group can participate in various reactions, such as nucleophilic substitutions and condensations .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound containing a morpholine and a sulfonyl group would depend on the specific compound. Morpholine itself is a colorless liquid with a weak ammonia-like odor . The properties of the sulfonyl group would depend on the specific sulfonyl compound .科学的研究の応用

Enzyme Inhibition

One of the primary applications of sulfonamide derivatives, including those related to the specified compound, is in enzyme inhibition. These compounds have been studied for their inhibitory effects on carbonic anhydrases (CAs), which are crucial for various physiological functions. For example, aromatic sulfonamides have shown potent inhibitory activities against different isoenzymes of carbonic anhydrase, with nanomolar half maximal inhibitory concentrations (IC50) ranging from 58 to 740 nmol/L, highlighting their potential in targeting isoenzymes for therapeutic purposes (Supuran, Maresca, Gregáň, & Remko, 2013).

Antimicrobial Activity

Sulfonamide derivatives also exhibit significant antimicrobial properties. A study on the modulation of antibiotic activity against multidrug-resistant strains revealed that 4-(Phenylsulfonyl) morpholine, a compound related to the one , enhanced the efficacy of antibiotics against resistant strains of bacteria such as Pseudomonas aeruginosa, indicating its potential as a modulating agent to combat antibiotic resistance (Oliveira et al., 2015).

Anticancer Activity

Furthermore, sulfonamide derivatives have been explored for their anticancer potential. The synthesis and evaluation of sulfonamides and carbamates of 3-fluoro-4-morpholinoaniline, an intermediate of the antibiotic drug linezolid, resulted in compounds showing good to potent antimicrobial activity and promising antifungal agents, indicating their relevance in developing new therapeutic agents for cancer and infectious diseases (Janakiramudu et al., 2017).

作用機序

Safety and Hazards

将来の方向性

The future directions for research into compounds containing a morpholine and a sulfonyl group would depend on the specific compound and its potential applications. Morpholine and sulfonyl groups are both found in a wide range of compounds with potential applications in fields such as medicine, agriculture, and materials science .

特性

IUPAC Name |

4-[[4-[(3-methylphenyl)methylsulfonyl]-1,4-thiazepan-3-yl]methyl]morpholine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28N2O3S2/c1-16-4-2-5-17(12-16)15-25(21,22)20-6-3-11-24-14-18(20)13-19-7-9-23-10-8-19/h2,4-5,12,18H,3,6-11,13-15H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUUONPNTJCVUFN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)CS(=O)(=O)N2CCCSCC2CN3CCOCC3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28N2O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(3,5-Dimethylphenyl)-3-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2867580.png)

![Tert-butyl 7-[(chlorosulfonyl)methyl]-6-oxa-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B2867582.png)

![2-Chloro-6-cyclopropyl-N-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]pyridine-4-carboxamide](/img/structure/B2867583.png)

![3-(Trifluoromethyl)phenyl 3-[3-(trifluoromethyl)phenyl]-2-quinolinyl sulfide](/img/structure/B2867591.png)

![5,8-Diazaspiro[2.6]nonane](/img/structure/B2867595.png)